potassium;2,3,4,5-tetrahydroxypentanoate

Overview

Description

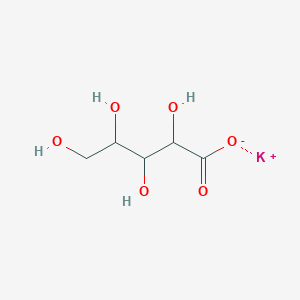

potassium;2,3,4,5-tetrahydroxypentanoate: , also known as potassium arabonate, is a potassium salt of arabinonic acid. Arabinonic acid is a sugar acid derived from arabinose, a five-carbon sugar. This compound is used as a building block for the synthesis of oligosaccharides and polysaccharides . It has a molecular weight of 176.17 g/mol and is known for its high purity, with a minimum purity of 98% .

Mechanism of Action

Target of Action

Arabinonic acid, potassium salt (1:1), also known as Arabinonic acid, monopotassium salt, is a fluorinated monosaccharide . It is primarily used as a building block for the synthesis of oligosaccharides and polysaccharides . The primary targets of this compound are the enzymes involved in the glycosylation of 2-deoxy-D-ribose with arabinonitrile .

Mode of Action

Arabinonic acid, potassium salt, interacts with its targets by being chemically synthesized through the glycosylation of 2-deoxy-D-ribose with arabinonitrile . This process is followed by hydrolysis to form arabinonic acid . The compound can also be modified with various functional groups such as methyl groups and nitro groups .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of oligosaccharides and polysaccharides . In the bacterium Gluconobacter oxydans, L-arabinose is oxidized to L-arabinonic acid by the membrane-bound glucose dehydrogenase .

Result of Action

The oxidation product of L-arabinose, L-arabinonic acid, contributes to the acidification of the growth medium in Gluconobacter oxydans cultures during the stationary phase . This results in drastically decreased reporter activities in the cultures .

Action Environment

The action, efficacy, and stability of Arabinonic acid, potassium salt (1:1) can be influenced by various environmental factors. For instance, the pH of the growth medium can affect the activity of the compound . In Gluconobacter oxydans cultures, the oxidation product of L-arabinose, L-arabinonic acid, contributes to the acidification of the growth medium . This acidification can affect the activity of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: potassium;2,3,4,5-tetrahydroxypentanoate is chemically synthesized by the glycosylation of 2-deoxy-D-ribose with arabinonitrile, followed by hydrolysis to form arabinonic acid . The reaction conditions typically involve the use of suitable solvents and catalysts to facilitate the glycosylation and hydrolysis processes.

Industrial Production Methods: Industrial production of arabinonic acid, potassium salt (1:1) can involve microbial fermentation processes. For example, the acetic acid bacterium Gluconobacter oxydans can oxidize L-arabinose to produce L-arabinonic acid . This method can yield high levels of L-arabinonic acid under controlled pH conditions in bioreactors .

Chemical Reactions Analysis

Types of Reactions: potassium;2,3,4,5-tetrahydroxypentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: It can be reduced to form corresponding alcohols or other reduced forms.

Substitution: The hydroxyl groups in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Products can include various carboxylic acids or ketones.

Reduction: Products can include alcohols or other reduced forms of the compound.

Substitution: Products can include esters, ethers, or other substituted derivatives.

Scientific Research Applications

Chemistry: potassium;2,3,4,5-tetrahydroxypentanoate is used as a building block for the synthesis of oligosaccharides and polysaccharides . It is also used in the preparation of various chemical derivatives for research purposes.

Biology: In biological research, arabinonic acid, potassium salt (1:1) can be used to study metabolic pathways involving sugar acids and their derivatives.

Medicine: The compound has potential applications in the development of pharmaceuticals and therapeutic agents. It can be used as a precursor for the synthesis of bioactive molecules.

Industry: this compound is used in the production of polymers, composite cements, and semiconductor processing materials . It is also used in the cosmetics industry for its potential benefits in skincare products .

Comparison with Similar Compounds

Gluconic acid, potassium salt: Another sugar acid potassium salt with similar properties and applications.

Xylonic acid, potassium salt: A similar compound derived from xylose, used in similar applications.

Galactonic acid, potassium salt: Derived from galactose, with comparable uses in research and industry.

Uniqueness: potassium;2,3,4,5-tetrahydroxypentanoate is unique due to its specific structure and properties derived from arabinose. Its high purity and specific reactivity make it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name |

potassium;2,3,4,5-tetrahydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O6.K/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMKJRYJAZFMNP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)[O-])O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9KO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90891207 | |

| Record name | Arabinonic acid, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36232-89-0 | |

| Record name | Arabinonic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036232890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arabinonic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arabinonic acid, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium arabinonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)